molecular formula C20H18N2O4 B2554014 N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide CAS No. 878716-60-0

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide

Cat. No.: B2554014
CAS No.: 878716-60-0
M. Wt: 350.374
InChI Key: KOEVLLUAFNGXIU-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of furan carboxamide derivatives, which have been investigated for their potential to modulate key biological pathways. Structurally, it combines a furan-3-carboxamide core, similar to other researched molecules , with a phenoxymethyl substituent and a 4-acetamidophenyl group, a motif found in various biologically active compounds . Research into analogous compounds suggests potential applications for this chemical scaffold. Furan carboxamides have been explored as inhibitors of specific protein targets, such as the Nrf2 pathway, which is a target in oncology research . Furthermore, related heterocyclic carboxamides are being studied for their activity as inhibitors of enzymes like phosphodiesterase 10A (PDE10A), indicating potential relevance for central nervous system (CNS) disorders . The presence of the acetamidophenyl moiety also suggests potential for interaction with various cellular targets, making it a versatile candidate for probe development and mechanism of action studies. This product is intended for research purposes as a chemical tool to further investigate these and other biological mechanisms. It is supplied for laboratory use only. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)18-11-12-25-19(18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVLLUAFNGXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known by its CAS number 878716-60-0, is a synthetic compound with significant biological activity. Its molecular formula is C20H18N2O4C_{20}H_{18}N_{2}O_{4} and it has a molecular weight of approximately 350.37 g/mol. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown significant efficacy against Acinetobacter baumannii and Klebsiella pneumoniae , both of which are notorious for their multidrug resistance. The compound's ability to inhibit these pathogens suggests its potential as a lead candidate for developing new antibacterial agents .

The mechanism of action for this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with the activity profiles observed in similar compounds within the furan carboxamide class. Further studies are required to elucidate the precise biochemical pathways affected by this compound.

Anti-Cancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer potential . Preliminary research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialAcinetobacter baumanniiSignificant growth inhibitionSiddiqa et al., 2022
Klebsiella pneumoniaeSignificant growth inhibitionSiddiqa et al., 2022
Anti-cancerVarious cancer cell linesInduction of apoptosis, inhibition of growthOngoing studies
Activation of caspase pathwaysOngoing studies

Case Study: Efficacy Against Drug-Resistant Bacteria

In a recent study, this compound was tested against clinical isolates of Acinetobacter baumannii . The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many existing antibiotics, indicating its potential as a treatment option for infections caused by drug-resistant strains .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In vivo efficacy : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in live models.
  • Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-cancer effects.
  • Combination therapies : Exploring synergistic effects when used in conjunction with existing antibiotics or chemotherapeutic agents.

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Synthesis Efficiency: The thiophene-ethyl substituent in the second compound from achieved a 93% yield, likely due to favorable reactivity in the coupling reaction . In contrast, the isoxazole derivative yielded 75%, suggesting steric hindrance or electronic effects may slow the reaction.

Functional Group Impact on Properties: 4-Acetamidophenyl vs. 4-Diethylaminophenyl: The acetamido group in the target compound offers hydrogen-bonding capability, which could improve target binding compared to the diethylamino group’s basicity and solubility-enhancing effects . Phenoxymethyl vs. Thiophene/Isoxazole: The phenoxymethyl group’s ether linkage may increase metabolic stability relative to thiophene or isoxazole rings, which are prone to oxidative metabolism.

Diverse Applications: Hydrazone derivatives (e.g., compounds 97a-e in ) demonstrate the versatility of furan-3-carboxamides in forming reactive intermediates for further functionalization .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved .

[Basic] Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the acetamidophenyl group (δ 2.1 ppm for CH₃, δ 7.4–7.6 ppm for aromatic protons) and furan ring (δ 6.3–7.2 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm for amide C=O, δ 160–165 ppm for furan C=O) .
  • Infrared (IR) Spectroscopy : Detect amide I band (~1650 cm⁻¹) and furan C-O-C stretching (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. Methodological Tips :

  • For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .

[Basic] What preliminary biological screening data exist for this compound, and which target pathways are implicated?

Answer:

  • Anti-inflammatory Activity : Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 μM in enzyme assays .
  • Antibacterial Effects : Demonstrated against Staphylococcus aureus (MIC = 32 μg/mL) via disruption of cell wall synthesis enzymes .
  • Enzyme Inhibition : Furan carboxamides show affinity for propionyl-CoA synthetase (PrpC), a target in microbial metabolism .

Q. Screening Protocols :

  • Use ELISA for COX-2 inhibition or broth microdilution for MIC determination .
  • Include positive controls (e.g., indomethacin for COX-2) to validate assay conditions.

[Advanced] How can molecular docking and QSAR models predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking :
    • Software: AutoDock Vina or Schrödinger Suite.
    • Target PDBs: COX-2 (PDB 5KIR) or PrpC (PDB 3TUI).
    • Key Interactions: Hydrogen bonds with Arg120 (COX-2) or His238 (PrpC) .
  • QSAR Models :
    • Descriptors: LogP, topological polar surface area (TPSA), and H-bond acceptors from PubChem data .
    • Validation: Cross-check predictions with experimental IC₅₀ values from similar furan carboxamides .

Q. Best Practices :

  • Optimize ligand protonation states at physiological pH (7.4) before docking.
  • Validate QSAR models using leave-one-out cross-validation (LOO-CV).

[Advanced] What experimental approaches resolve discrepancies in reported biological activity data across studies?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and incubation times .
    • Normalize data to internal controls (e.g., % inhibition relative to vehicle).
  • Purity Verification :
    • HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
    • LC-MS to detect trace impurities affecting bioactivity .
  • Structural Confounders :
    • Compare activity of stereoisomers or polymorphs (e.g., via chiral HPLC) .

Case Study : Variability in MIC values may arise from differences in bacterial strain susceptibility or compound solubility in culture media .

[Advanced] What crystallization strategies are optimal for obtaining high-quality single crystals of this compound?

Answer:

  • Solvent Systems : Slow evaporation from DMSO/water (7:3 v/v) or THF/hexane mixtures .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours to promote nucleation .
  • SHELX Refinement :
    • Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
    • Validate H-bond networks with Olex2 or Mercury .

Q. Troubleshooting :

  • If crystals are needle-like, add seed crystals or switch to microseeding techniques.
  • For twinning, apply the TWINROTMAT command in SHELXL .

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